3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone
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Overview
Description
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic organic compound with the molecular formula C11H5ClF4O2 It is characterized by the presence of a chromone core substituted with a chloro group and a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone typically involves the reaction of chromone derivatives with chloro and tetrafluoroethyl reagents. One common method involves the use of 3-chlorochromone as a starting material, which undergoes a nucleophilic substitution reaction with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Reduction: Dihydrochromone derivatives, which may have biological activity.
Substitution: Various substituted chromone derivatives with potential pharmaceutical applications.
Scientific Research Applications
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The chloro and tetrafluoroethyl groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)benzofuran: Similar structure but with a benzofuran core instead of chromone.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)coumarin: Contains a coumarin core, differing in the oxygen heterocycle.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)quinoline: Features a quinoline core, offering different electronic properties.
Uniqueness
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H5ClF4O2 |
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Molecular Weight |
280.60 g/mol |
IUPAC Name |
3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H5ClF4O2/c12-7-8(17)5-3-1-2-4-6(5)18-9(7)11(15,16)10(13)14/h1-4,10H |
InChI Key |
YINMKSOHIKBPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C(C(F)F)(F)F)Cl |
Origin of Product |
United States |
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